molecular formula C22H26ClNO5S B5067733 ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate

ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate

Cat. No.: B5067733
M. Wt: 452.0 g/mol
InChI Key: UMTMUGDGGFJHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms. They are widely used in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a saturated heterocyclic with one nitrogen atom. It also has a sulfonyl group attached to a chlorophenyl group, and a methoxybenzyl group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo various reactions. For example, they can participate in nucleophilic substitution reactions, and the sulfonyl group can act as a leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonyl group and the methoxybenzyl group could influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Piperidine derivatives are found in many pharmaceuticals and can have various biological activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry or drug discovery, given the prevalence of piperidine derivatives in these fields .

Properties

IUPAC Name

ethyl 1-(3-chlorophenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO5S/c1-3-29-21(25)22(16-17-7-9-19(28-2)10-8-17)11-13-24(14-12-22)30(26,27)20-6-4-5-18(23)15-20/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTMUGDGGFJHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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